LB42708

Content Navigation

Researchers requiring precise RAS pathway inhibition without GGTase-I cross-reactivity choose LB42708. Its >50,000-fold selectivity ensures unambiguous farnesylation studies. Key attributes: - Orally bioavailable, non-peptidic pyrrole scaffold for metabolic stability. - Induces proteasomal degradation of RAS and FTase α-subunit, surpassing competitive inhibitors. - Validated in xenograft and EGFR-TKI resistance models. Supplied with rigorous QC documentation for reproducible results.

Product Name

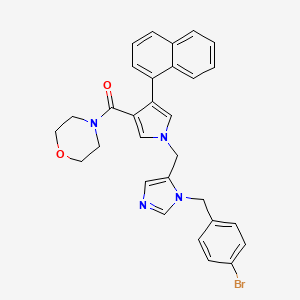

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Purity

Package Size

LB42708 (CAS 226929-39-1) is a highly potent, orally bioavailable, non-peptidic farnesyltransferase (FTase) inhibitor utilized extensively in chemoinformatics and oncological research. It effectively blocks the farnesylation of H-Ras, N-Ras, and K-Ras4B with low-nanomolar IC50 values of 0.8 nM, 1.2 nM, and 2.0 nM, respectively [1]. In procurement and assay design, LB42708 is prioritized for its >50,000-fold selectivity for FTase over geranylgeranyltransferase I (GGTase-I), ensuring precise biochemical targeting [2]. Unlike early-generation peptidomimetic inhibitors, its pyrrole-based structure offers robust metabolic stability, making it a critical baseline material for disrupting RAS-dependent signaling pathways, suppressing angiogenesis, and investigating targeted protein degradation without the confounding off-target lipid modifications seen with broader prenylation inhibitors [3].

Research Fit

References

- [1] Kim, C.K., et al. "The farnesyltransferase inhibitor LB42708 suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signal pathways." Mol. Pharmacol. 78(1), 142-150 (2010).

- [2] Na, H.J., et al. "Inhibition of farnesyltransferase prevents collagen-induced arthritis by down-regulation of inflammatory gene expression through suppression of p21ras-dependent NF-kappaB activation." J. Immunol. 173(2), 1276-1283 (2004).

- [3] Liu, Y., et al. "Farnesyltransferase inhibitor LB42708 disables oncogenic RAS signaling and overcomes gefitinib resistance in NSCLC via FTase alpha-subunit and RAS degradation." Cell Commun. Signal. 22, 1 (2024).

Substituting LB42708 with early-generation FTase inhibitors (such as FTI-277) or broad-spectrum prenylation inhibitors compromises experimental integrity and in vivo translation. FTI-277 and similar agents are CAAX peptidomimetics, which inherently suffer from poor oral bioavailability and rapid proteolytic degradation, limiting their utility in sustained in vivo models and requiring complex prodrug formulations[1]. Conversely, dual FTase/GGTase inhibitors lack the >50,000-fold selectivity of LB42708, leading to off-target blockade of geranylgeranylation (e.g., affecting Rho/Rac GTPases) and confounding the specific role of farnesylation in RAS or NF-κB signaling [2]. Furthermore, LB42708 possesses a secondary mechanism—inducing proteasome-dependent degradation of RAS and caspase-3-mediated degradation of the FTase α-subunit—which is not replicated by standard competitive inhibitors like tipifarnib, making generic substitution a critical failure point for target degradation studies [3].

Substitution Risk

References

- [1] Berndt, N., et al. "Targeting protein prenylation for cancer therapy." Nat. Rev. Cancer 11(11), 775-791 (2011).

- [2] Na, H.J., et al. "Inhibition of farnesyltransferase prevents collagen-induced arthritis by down-regulation of inflammatory gene expression through suppression of p21ras-dependent NF-kappaB activation." J. Immunol. 173(2), 1276-1283 (2004).

- [3] Liu, Y., et al. "Farnesyltransferase inhibitor LB42708 disables oncogenic RAS signaling and overcomes gefitinib resistance in NSCLC via FTase alpha-subunit and RAS degradation." Cell Commun. Signal. 22, 1 (2024).

Absolute Enzyme Selectivity Profile

LB42708 demonstrates a >50,000-fold selectivity for FTase over geranylgeranyltransferase I (GGTase-I), maintaining an IC50 > 100 μM for GGTase-I [1]. In contrast, dual inhibitors such as L-778123 inhibit GGTase-I at 98 nM, causing significant off-target blockade of geranylgeranylated proteins like Rho and Rac [2].

| Evidence Dimension | Enzyme selectivity ratio (FTase vs GGTase-I) |

| Target Compound Data | >50,000-fold selectivity (GGTase-I IC50 > 100 μM) |

| Comparator Or Baseline | L-778123 (GGTase-I IC50 = 98 nM) |

| Quantified Difference | LB42708 provides absolute biochemical isolation of the FTase pathway without GGTase-I crossover. |

| Conditions | In vitro enzyme inhibition assays. |

Ensures that downstream phenotypic effects are strictly farnesylation-dependent, preventing confounding variables in highly sensitive signal transduction assays.

Pan-RAS Isoform Potency

LB42708 maintains consistent, low-nanomolar potency across all three major RAS isoforms, achieving IC50 values of 0.8 nM (H-Ras), 1.2 nM (N-Ras), and 2.0 nM (K-Ras4B) [1]. While other inhibitors like tipifarnib show high potency against H-Ras (IC50 ~0.86 nM), LB42708's tight binding profile ensures robust suppression even against K-Ras4B, which is notoriously difficult to target due to alternative prenylation escape routes [2].

| Evidence Dimension | K-Ras4B inhibition potency |

| Target Compound Data | IC50 = 2.0 nM for K-Ras4B |

| Comparator Or Baseline | Standard FTase inhibitors (variable K-Ras efficacy) |

| Quantified Difference | LB42708 maintains a tight <3 nM IC50 window across all RAS isoforms. |

| Conditions | Recombinant FTase assays with specific RAS substrates. |

Guarantees reliable inhibition across diverse oncogenic backgrounds, making it a universal tool compound for pan-RAS research.

Structural Stability and In Vivo Processability

As a non-peptidic pyrrole-based inhibitor, LB42708 exhibits excellent oral bioavailability and stability, effectively suppressing tumor growth and angiogenesis at doses of 12.5–20 mg/kg [1]. This is a significant procurement advantage over CAAX peptidomimetics like FTI-277, which require structural modifications or prodrug forms to achieve cellular permeability and resist rapid proteolytic degradation in vivo [2].

| Evidence Dimension | In vivo formulation and stability |

| Target Compound Data | Orally active, non-peptidic small molecule |

| Comparator Or Baseline | FTI-277 (Peptidomimetic requiring prodrug/modified delivery) |

| Quantified Difference | Eliminates the need for complex prodrug synthesis, allowing direct systemic or oral dosing. |

| Conditions | In vivo xenograft and inflammatory models. |

Drastically simplifies formulation workflows and improves reproducibility in long-term mammalian studies.

Dual-Action Target Degradation Mechanism

Beyond competitive enzymatic inhibition, LB42708 actively induces proteasome-dependent degradation of RAS proteins and caspase-3-mediated degradation of the FTase α-subunit in NSCLC cells[1]. Standard competitive inhibitors like tipifarnib primarily block enzymatic activity without actively degrading the target machinery, making LB42708 distinctly valuable for overcoming TKI resistance mechanisms [1].

| Evidence Dimension | Mechanism of pathway suppression |

| Target Compound Data | Enzymatic inhibition + physical degradation of RAS/FTase α-subunit |

| Comparator Or Baseline | Tipifarnib (Enzymatic inhibition only) |

| Quantified Difference | LB42708 provides a two-pronged suppression pathway, actively reducing total RAS protein levels rather than just altering its lipid modification. |

| Conditions | NSCLC cell lines (e.g., A549) treated for 48 hours. |

Offers a targeted pharmacological profile for researchers specifically investigating targeted protein degradation and overcoming acquired drug resistance.

In Vivo Oncology and Angiogenesis Models

Due to its oral bioavailability and non-peptidic stability, LB42708 is selected for xenograft models studying RAS-mutated tumors and VEGF-induced angiogenesis, avoiding the rapid degradation seen with peptidomimetics [1].

Target Degradation and Resistance Studies

Its ability to induce FTase α-subunit and RAS degradation makes it a highly specific tool compound for investigating mechanisms to overcome resistance to EGFR-TKIs (e.g., gefitinib) in non-small cell lung cancer[2].

Selective Prenylation Pathway Isolation

With >50,000-fold selectivity over GGTase-I, LB42708 is procured for cell-based assays to definitively separate farnesylation-dependent signaling events from geranylgeranylation-dependent events, preventing confounding data [3].

Inflammation and NF-κB Signaling Assays

Utilized in immunological research to specifically block LPS/IFN-γ-induced p21ras farnesylation and subsequent NF-κB activation in macrophages without off-target toxicity [3].

Application Fit Matrix

References

- [1] Kim, C.K., et al. "The farnesyltransferase inhibitor LB42708 suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signal pathways." Mol. Pharmacol. 78(1), 142-150 (2010).

- [2] Liu, Y., et al. "Farnesyltransferase inhibitor LB42708 disables oncogenic RAS signaling and overcomes gefitinib resistance in NSCLC via FTase alpha-subunit and RAS degradation." Cell Commun. Signal. 22, 1 (2024).

- [3] Na, H.J., et al. "Inhibition of farnesyltransferase prevents collagen-induced arthritis by down-regulation of inflammatory gene expression through suppression of p21ras-dependent NF-kappaB activation." J. Immunol. 173(2), 1276-1283 (2004).

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

2: Kim CK, Choi YK, Lee H, Ha KS, Won MH, Kwon YG, Kim YM. The farnesyltransferase inhibitor LB42708 suppresses vascular endothelial growth factor-induced angiogenesis by inhibiting ras-dependent mitogen-activated protein kinase and phosphatidylinositol 3-kinase/Akt signal pathways. Mol Pharmacol. 2010 Jul;78(1):142-50. doi: 10.1124/mol.110.063586. Epub 2010 Apr 20. PubMed PMID: 20406854.

3: Kim HS, Kim JW, Gang J, Wen J, Koh SS, Koh JS, Chung HH, Song SY. The farnesyltransferase inhibitor, LB42708, inhibits growth and induces apoptosis irreversibly in H-ras and K-ras-transformed rat intestinal epithelial cells. Toxicol Appl Pharmacol. 2006 Sep 15;215(3):317-29. Epub 2006 May 19. PubMed PMID: 16712893.

4: Na HJ, Lee SJ, Kang YC, Cho YL, Nam WD, Kim PK, Ha KS, Chung HT, Lee H, Kwon YG, Koh JS, Kim YM. Inhibition of farnesyltransferase prevents collagen-induced arthritis by down-regulation of inflammatory gene expression through suppression of p21(ras)-dependent NF-kappaB activation. J Immunol. 2004 Jul 15;173(2):1276-83. PubMed PMID: 15240720.

5: Kim KW, Chung HH, Chung CW, Kim IK, Miura M, Wang S, Zhu H, Moon KD, Rha GB, Park JH, Jo DG, Woo HN, Song YH, Kim BJ, Yuan J, Jung YK. Inactivation of farnesyltransferase and geranylgeranyltransferase I by caspase-3: cleavage of the common alpha subunit during apoptosis. Oncogene. 2001 Jan 18;20(3):358-66. PubMed PMID: 11313965.

Explore Compound Types